molecular formula C24H24Cl2N6O2 B2990664 8-{4-[(2,6-Dichlorophenyl)methyl]piperazinyl}-3-methyl-7-benzyl-1,3,7-trihydro purine-2,6-dione CAS No. 886907-61-5

8-{4-[(2,6-Dichlorophenyl)methyl]piperazinyl}-3-methyl-7-benzyl-1,3,7-trihydro purine-2,6-dione

Cat. No.: B2990664
CAS No.: 886907-61-5
M. Wt: 499.4
InChI Key: JXGQWLSMDXKPPI-UHFFFAOYSA-N
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Description

8-{4-[(2,6-Dichlorophenyl)methyl]piperazinyl}-3-methyl-7-benzyl-1,3,7-trihydro purine-2,6-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a piperazine ring, a dichlorophenyl group, and a purine core, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{4-[(2,6-Dichlorophenyl)methyl]piperazinyl}-3-methyl-7-benzyl-1,3,7-trihydro purine-2,6-dione typically involves multiple steps, including the formation of the piperazine ring and the attachment of the dichlorophenyl and benzyl groups. Common synthetic routes may involve:

    Formation of the Piperazine Ring: This can be achieved through the reaction of appropriate amines with ethylene glycol or other suitable reagents under controlled conditions.

    Attachment of the Dichlorophenyl Group: This step often involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the dichlorophenyl moiety.

    Formation of the Purine Core: The purine core can be synthesized through cyclization reactions involving suitable precursors like guanine or adenine derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as recrystallization, chromatography, or distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

8-{4-[(2,6-Dichlorophenyl)methyl]piperazinyl}-3-methyl-7-benzyl-1,3,7-trihydro purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Typically performed in acidic or basic media, with reagents like potassium permanganate in aqueous solution.

    Reduction: Often carried out in anhydrous conditions using solvents like ether or tetrahydrofuran.

    Substitution: Conducted under various conditions depending on the nature of the substituent and the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated compounds.

Scientific Research Applications

8-{4-[(2,6-Dichlorophenyl)methyl]piperazinyl}-3-methyl-7-benzyl-1,3,7-trihydro purine-2,6-dione has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 8-{4-[(2,6-Dichlorophenyl)methyl]piperazinyl}-3-methyl-7-benzyl-1,3,7-trihydro purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:

    Binding to Receptors: Modulating the activity of neurotransmitter receptors or other cell surface proteins.

    Inhibition of Enzymes: Blocking the activity of enzymes involved in metabolic pathways.

    Alteration of Cellular Pathways: Affecting signal transduction pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 8-{4-[(2,6-Dichlorophenyl)methyl]piperazinyl}-3-methyl-7-pentyl-1,3,7-trihydro purine-2,6-dione
  • 8-{4-[(2,6-Dichlorophenyl)methyl]piperazinyl}-3-methyl-7-ethyl-1,3,7-trihydro purine-2,6-dione

Uniqueness

8-{4-[(2,6-Dichlorophenyl)methyl]piperazinyl}-3-methyl-7-benzyl-1,3,7-trihydro purine-2,6-dione stands out due to its specific structural features, such as the benzyl group, which may confer unique pharmacological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

7-benzyl-8-[4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24Cl2N6O2/c1-29-21-20(22(33)28-24(29)34)32(14-16-6-3-2-4-7-16)23(27-21)31-12-10-30(11-13-31)15-17-18(25)8-5-9-19(17)26/h2-9H,10-15H2,1H3,(H,28,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXGQWLSMDXKPPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=C(C=CC=C4Cl)Cl)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24Cl2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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